molecular formula C21H15IN2O2 B3669244 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide

Cat. No.: B3669244
M. Wt: 454.3 g/mol
InChI Key: ZOAULURLPPKFJN-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide is an organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of this compound includes a benzoxazole ring, a methylphenyl group, and an iodinated benzamide moiety, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Iodination: The iodination of the benzamide moiety can be carried out using iodine and a suitable oxidizing agent like potassium iodate in the presence of an acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring or the methyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the iodinated benzamide moiety, potentially converting the iodine to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom in the benzamide moiety can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as dimethylformamide.

Major Products:

    Oxidation: Products may include hydroxylated derivatives or carboxylic acids.

    Reduction: Deiodinated benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential antimicrobial and anticancer properties due to the presence of the benzoxazole ring.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the synthesis of dyes, pigments, and other materials due to its stable chemical structure.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in bacterial cell wall synthesis or cancer cell proliferation.

    Pathways Involved: The compound could inhibit key pathways in microbial metabolism or cancer cell signaling, leading to cell death or growth inhibition.

Comparison with Similar Compounds

  • N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide
  • 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide

Comparison:

  • N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its methyl or chloro analogs.
  • The iodinated compound may exhibit different pharmacokinetics and pharmacodynamics, potentially offering advantages in specific therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN2O2/c1-13-9-10-15(21-24-17-7-2-3-8-19(17)26-21)12-18(13)23-20(25)14-5-4-6-16(22)11-14/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAULURLPPKFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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